molecular formula C17H15N3O2S B2485883 4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886911-93-9

4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2485883
CAS RN: 886911-93-9
M. Wt: 325.39
InChI Key: BHWDSYSLXQRTIE-UHFFFAOYSA-N
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Description

4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'MOSB' and is a derivative of the benzamide family. MOSB has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide”:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a valuable compound for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Photodynamic Therapy

4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has potential applications in photodynamic therapy (PDT). It can act as a photosensitizer, generating reactive oxygen species when exposed to light. This property can be used to target and destroy cancer cells in PDT.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.

NIST Chemistry WebBook Journal of Flow Chemistry MDPI : NIST Chemistry WebBook : Journal of Flow Chemistry : MDPI : NIST Chemistry WebBook : Journal of Flow Chemistry

Mechanism of Action

properties

IUPAC Name

4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)15(21)18-17-20-19-16(22-17)13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWDSYSLXQRTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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